1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane
CAS No.:
Cat. No.: VC15891594
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.
![1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane -](/images/structure/VC15891594.png)
Specification
Molecular Formula | C17H24N2O2 |
---|---|
Molecular Weight | 288.4 g/mol |
IUPAC Name | tert-butyl 2-benzyl-2,6-diazaspiro[3.3]heptane-7-carboxylate |
Standard InChI | InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)14-17(10-18-14)11-19(12-17)9-13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3 |
Standard InChI Key | VFWSLZMIAPYHQJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)C1C2(CN1)CN(C2)CC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
The core structure of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane features a spirocyclic framework where two nitrogen atoms bridge a central spiro carbon, forming a bicyclic system. The Boc (tert-butoxycarbonyl) and benzyl groups occupy the 2- and 6-positions, respectively, imparting steric protection and modulating electronic properties. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₂₆N₂O₂ | |
Molecular Weight | 302.41 g/mol | |
Density | 1.1±0.1 g/cm³ (analogous) | |
Boiling Point | 220.9±8.0 °C (analogous) |
The spiro junction enforces a rigid conformation, reducing rotational freedom and enhancing binding selectivity in drug-target interactions . X-ray crystallography of related azaspiro[3.3]heptanes reveals bond angles of ~109° at the spiro carbon, consistent with tetrahedral geometry .
Synthetic Methodologies and Reaction Pathways
Titanacyclobutane-Mediated Cyclization
A landmark approach involves titanacyclobutane intermediates to construct the spirocyclic core. Ketones such as N-Boc-piperidinone undergo titanium-mediated cyclization with dihalides (e.g., Br₂), yielding dihalogenated intermediates like 8b (84% yield) . Subsequent nucleophilic substitution with benzylamine facilitates spiroannulation, producing protected derivatives such as 15 (89% yield) . This method avoids tedious multi-step sequences, enabling gram-scale synthesis.
Protective Group Strategy
The Boc group serves dual roles: (1) shielding the secondary amine from unwanted reactions and (2) allowing deprotection under mild acidic conditions (e.g., HCl/EtOAc) . Simultaneously, the benzyl group provides orthogonal protection, removable via hydrogenolysis. This strategy is critical for sequential functionalization in medicinal chemistry .
Physicochemical and Spectroscopic Properties
1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane exhibits moderate solubility in polar aprotic solvents (e.g., THF, DCM) but limited solubility in water. Key spectroscopic data include:
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¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.65–3.70 (m, 4H, CH₂N), 4.30 (s, 2H, CH₂Ph), 7.26–7.34 (m, 5H, aromatic) .
The compound’s stability under ambient conditions is attributed to the electron-withdrawing Boc group, which mitigates oxidative degradation .
Applications in Drug Discovery and Development
Bioisosteric Replacement
Azaspiro[3.3]heptanes are prized as bioisosteres for piperazine, addressing limitations such as metabolic instability and poor solubility . For instance, replacing piperazine with 2,6-diazaspiro[3.3]heptane in olaparib analogs improved PARP inhibitor selectivity and reduced cytotoxicity .
Conformational Restriction
The spirocyclic framework restricts bond rotation, preorganizing the molecule for target binding. This property is exploited in kinase inhibitors, where rigid scaffolds enhance potency by minimizing entropy loss upon binding .
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